![molecular formula C8H7ClN2O2S B11879120 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one CAS No. 577691-71-5](/img/structure/B11879120.png)
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a pyridothiazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both chlorine and hydroxymethyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridothiazine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with a thioamide under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction, using reagents such as formaldehyde and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 7-Chloro-6-(carboxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Reduction: 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Substitution: 7-Amino-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
科学研究应用
Chemistry
In chemistry, 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the chlorine and hydroxymethyl groups may enhance the compound’s ability to bind to specific biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming strong interactions with their active sites, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
7-Chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the hydroxymethyl group, which may affect its solubility and interaction with biological targets.
7-Chloro-6-(methyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: The methyl group instead of the hydroxymethyl group may alter its chemical and biological properties.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
577691-71-5 |
|---|---|
分子式 |
C8H7ClN2O2S |
分子量 |
230.67 g/mol |
IUPAC 名称 |
7-chloro-6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2S/c9-4-1-6-8(10-5(4)2-12)11-7(13)3-14-6/h1,12H,2-3H2,(H,10,11,13) |
InChI 键 |
KNXYSRQZSMAUAC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




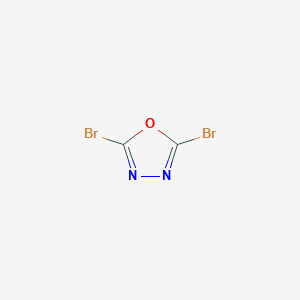

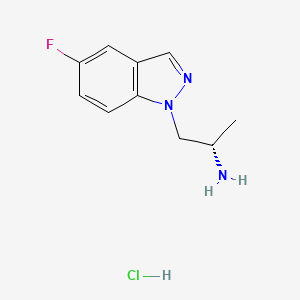


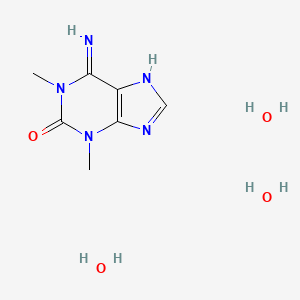
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
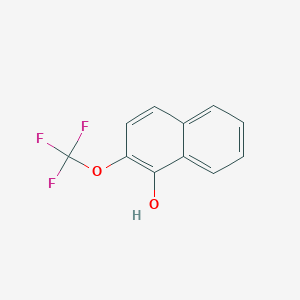
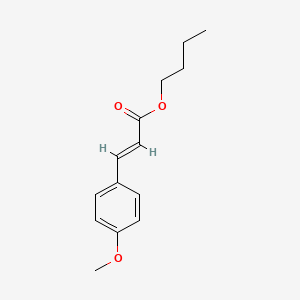
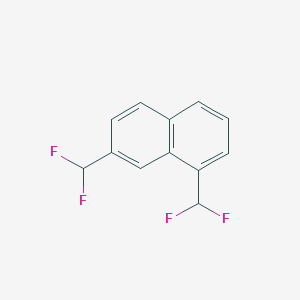

![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
